1-(6-chloropyridazin-3-yl)methanamine hydrochloride
Description
1-(6-Chloropyridazin-3-yl)methanamine hydrochloride is a primary amine hydrochloride salt featuring a pyridazine core substituted with a chlorine atom at position 6 and a methanamine group at position 3. Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, imparts distinct electronic and steric properties compared to pyridine or benzene derivatives. The compound’s molecular formula is inferred as C₅H₇Cl₂N₃ (molecular weight: ~179.94 g/mol), though experimental validation is absent in the provided evidence.
Properties
CAS No. |
1420961-44-9 |
|---|---|
Molecular Formula |
C5H7Cl2N3 |
Molecular Weight |
180.03 g/mol |
IUPAC Name |
(6-chloropyridazin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H6ClN3.ClH/c6-5-2-1-4(3-7)8-9-5;/h1-2H,3,7H2;1H |
InChI Key |
KJBDLAXXKHEKMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1CN)Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(6-chloropyridazin-3-yl)methanamine hydrochloride typically involves the chlorination of pyridazine followed by the introduction of a methanamine group. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.
Synthetic Route:
Chlorination of Pyridazine: Pyridazine is treated with a chlorinating agent such as thionyl chloride (SOCl2) to introduce a chlorine atom at the 6-position.
Amination: The chlorinated pyridazine is then reacted with methanamine under controlled conditions to form 1-(6-chloropyridazin-3-yl)methanamine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(6-Chloropyridazin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced products.
Substitution: The chlorine atom in the pyridazine ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
Overview
1-(6-Chloropyridazin-3-yl)methanamine hydrochloride, with the CAS number 1420961-44-9, is a chemical compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and organic synthesis. Its unique structure, characterized by a chlorinated pyridazine moiety, contributes to its reactivity and potential applications in drug development and other chemical processes.
Medicinal Chemistry
1-(6-Chloropyridazin-3-yl)methanamine hydrochloride is being explored for its potential as a pharmacological agent. Its structure allows it to interact with biological targets, such as enzymes and receptors, making it a candidate for drug development. Research has indicated that compounds with similar structures may exhibit anti-cancer, anti-inflammatory, and anti-microbial properties.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyridazine compounds showed significant activity against certain cancer cell lines, suggesting that 1-(6-Chloropyridazin-3-yl)methanamine hydrochloride could be further investigated for similar therapeutic effects .
Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it useful in creating various derivatives that can be tailored for specific applications.
Synthetic Route Example:
The synthesis typically involves the reaction of 6-chloropyridazine with methanamine under acidic conditions to yield the hydrochloride salt. This method can be optimized for yield and purity using techniques such as recrystallization and chromatography .
Agrochemical Development
There is potential for this compound to be utilized in the development of agrochemicals. The chlorinated pyridazine structure may impart desirable properties such as enhanced stability and efficacy against pests or pathogens.
Research Insight:
Recent studies have focused on the use of pyridazine derivatives in pesticide formulations, highlighting their effectiveness in targeting specific biological pathways in pests while minimizing environmental impact .
Mechanism of Action
The mechanism of action of 1-(6-chloropyridazin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 1-(6-chloropyridazin-3-yl)methanamine hydrochloride and related compounds:
Key Observations:
- Core Heterocycle : Pyridazine (two adjacent N atoms) in the target compound vs. pyridine (one N atom) or hybrid systems (e.g., pyrazole-pyridine). Pyridazine’s reduced aromaticity may alter solubility and hydrogen-bonding interactions compared to pyridine derivatives .
- Substituent Effects : The chlorine atom at position 6 in the target compound likely enhances electrophilicity, whereas bromine in the pyridine analog () increases steric bulk and lipophilicity.
- Amine Type : Primary amine (target) vs. secondary amine (piperidine analog in ), impacting pharmacokinetic properties like membrane permeability and metabolic stability.
Biological Activity
1-(6-Chloropyridazin-3-yl)methanamine hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C7H9ClN2
- Molecular Weight : 158.61 g/mol
- CAS Number : Not explicitly available in the search results.
The biological activity of 1-(6-chloropyridazin-3-yl)methanamine hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors associated with metabolic pathways. The presence of the chloropyridazine moiety enhances its binding affinity, potentially leading to increased efficacy in therapeutic applications.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 1-(6-chloropyridazin-3-yl)methanamine exhibit notable antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anti-inflammatory Properties
Research has indicated that this compound may possess anti-inflammatory properties. In vivo studies have demonstrated that derivatives can reduce inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases.
Neuroprotective Effects
Some derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. These effects are believed to arise from the compound's ability to cross the blood-brain barrier and modulate neuroinflammatory responses.
Study 1: Antimicrobial Efficacy
A study published in the Indian Journal of Chemistry evaluated a series of pyridazine derivatives for their antimicrobial activity. The results indicated that specific derivatives of 1-(6-chloropyridazin-3-yl)methanamine hydrochloride exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Study 2: Anti-inflammatory Activity
In another study focused on anti-inflammatory agents, researchers synthesized several analogs of 1-(6-chloropyridazin-3-yl)methanamine and assessed their efficacy in reducing inflammation in mouse models. The findings revealed that some compounds significantly lowered levels of pro-inflammatory cytokines, indicating their potential as therapeutic agents for inflammatory conditions .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
